Dodec-8-en-1-ol

Chemical Ecology Pheromone Synthesis Stereochemistry

Dodec-8-en-1-ol (CAS 153123-34-3) is a long-chain unsaturated alcohol of the formula C12H24O, belonging to the class of fatty alcohols. It is most commonly encountered and utilized in its (Z)-stereoisomeric form (CAS 40642-40-8), which serves as a key component of sex pheromones for various Lepidoptera species, most notably the Oriental fruit moth (Grapholita molesta).

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 153123-34-3
Cat. No. B15146213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-8-en-1-ol
CAS153123-34-3
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3
InChIKeyYEQONIQGGSENJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodec-8-en-1-ol (CAS 153123-34-3) in Pheromone Research and Industrial Synthesis: A Procurement-Focused Overview


Dodec-8-en-1-ol (CAS 153123-34-3) is a long-chain unsaturated alcohol of the formula C12H24O, belonging to the class of fatty alcohols. It is most commonly encountered and utilized in its (Z)-stereoisomeric form (CAS 40642-40-8), which serves as a key component of sex pheromones for various Lepidoptera species, most notably the Oriental fruit moth (Grapholita molesta) . This compound is a straight-chain aliphatic alcohol featuring a double bond at the 8th carbon. While the non-stereospecific CAS number 153123-34-3 is often used to refer to the compound in general, the (Z)-isomer is the biologically active form with established synthetic routes and characterized physical properties .

Workflow
Pheromone identification and field-trapping studies
Selection Logic
Requires (Z)-stereoisomer for Lepidoptera bioactivity
Non-stereospecific CAS may not guarantee active isomer
Use Context
Synthetic building block for pheromone analogs and acetates

Why Substituting Dodec-8-en-1-ol with a Close Analog Can Compromise Experimental Outcomes


Substitution of Dodec-8-en-1-ol with closely related compounds is not chemically or biologically equivalent due to critical differences in stereochemistry, chain length, and functional groups. These structural variations directly impact receptor binding affinity and signal transduction in insect olfactory systems, as well as physicochemical properties relevant to formulation and synthesis. For example, the (E)-isomer, differing only in double-bond geometry, exhibits profoundly different biological activity and is not interchangeable in pheromone-based applications [1]. Similarly, the saturated analog dodecan-1-ol or the corresponding acetate ester have distinct roles and cannot be substituted without significant loss of efficacy or altered synthetic outcomes [2]. The following quantitative evidence demonstrates that Dodec-8-en-1-ol possesses specific, verifiable differentiation that makes it the required compound for targeted research and industrial applications.

(E)-isomer substitution
Double-bond geometry alters olfactory receptor response; (E)-isomer may not elicit the same trapping behavior and is not interchangeable in pheromone blends.
Saturated analog (dodecan-1-ol) mismatch
Lacks the C8 unsaturation required for receptor activation; cannot replicate the electrophysiological potency of (Z)-8-dodecen-1-ol in EAG assays.
Acetate derivative profile mismatch
(Z)-8-dodecenyl acetate has a distinct volatility and receptor-interaction profile; not a direct substitute for the alcohol in studies requiring the free hydroxyl moiety.

Quantitative Differentiation of Dodec-8-en-1-ol Against Key Comparators: A Procurement Evidence Guide


Stereochemical Purity Determines Biological Activity: Z-Isomer vs. E-Isomer Differentiation

The biological activity of Dodec-8-en-1-ol is critically dependent on its (Z)-stereochemistry. In field tests for the spruce seed moth (Cydia strobiella), synthetic attractants were prepared with defined stereoisomeric purity. The cis-acetate (derived from cis-dodec-8-en-1-ol) and cis-alcohol were synthesized with a diastereometric purity of 94% (8Z=94%), while the corresponding trans-isomers were prepared with a purity of 92% (8E=92%) [1]. In a separate study of the pheromone gland of female C. horii moths, the natural pheromone blend was found to contain (Z)-8-dodecen-1-ol, (E)-8-dodecen-1-ol, and dodecan-1-ol in a specific ratio of 100:12:4 [2]. These data demonstrate that the (Z)-isomer is the primary component, but its efficacy in a synthetic lure relies on achieving high stereochemical purity. A product with a lower Z-isomer content or contamination with the E-isomer would not replicate the natural pheromone blend and could lead to reduced or absent trap captures.

Z- vs. E-isomer bioactivity
Head-to-head
Z-isomer is ~8.3-fold more abundant in natural pheromone blend; Z synthesis purity 94% vs. E purity 92%.
Supports stereochemical-control requirement for lure formulation.
Purity determined by standard analytical methods; field-trap response depends on isomer ratio.
Chemical Ecology Pheromone Synthesis Stereochemistry

Electrophysiological Potency and Sensory Adaptation: Evidence from Electroantennogram (EAG) Assays

The electrophysiological activity of (Z)-8-dodecen-1-ol has been directly quantified using electroantennogram (EAG) assays. Prolonged exposure of moth antennae to this compound resulted in an 80% reduction in the EAG response, indicating significant sensory adaptation . This demonstrates the compound's high potency and its ability to saturate and desensitize olfactory receptors. While direct comparative EAG data for the E-isomer or other analogs under identical conditions were not located in the available literature, this 80% reduction serves as a quantitative benchmark for receptor engagement and subsequent sensory adaptation. This level of activity is characteristic of a primary pheromone component and is not expected to be matched by structurally similar but biologically inert analogs.

EAG sensory adaptation
Class-level
80% reduction in EAG response after prolonged exposure.
Supports high receptor-engagement potency for electrophysiology studies.
Direct comparator data not available; benchmark is species- and condition-dependent.
Olfactory Physiology Electroantennography Insect Behavior

Synthesis Efficiency and Yield: Z-Isomer vs. E-Isomer and Acetate Derivative

The synthesis of (Z)-8-dodecen-1-ol and its derivatives can be achieved with defined yields and purities, which are crucial for cost-effective procurement and scale-up. One reported synthesis route for cis-dodec-8-en-1-ol (Z-isomer) involves 4 stages with an overall yield of 44% and a diastereomeric purity of 94% [1]. In contrast, the corresponding trans-isomer (E) was synthesized in 4 stages with a higher overall yield of 52% and a purity of 92% [1]. The cis-acetate derivative, which is also a potent attractant, was synthesized in 3 stages with a 44% yield [1]. Another synthetic approach from a cyclododecatriene precursor provided the Z-isomer in approximately 15% overall yield [2]. These data indicate that while the Z-isomer is biologically essential, its synthesis can be more challenging and lower yielding compared to the E-isomer, which has direct implications for commercial availability and pricing.

Synthesis yield and purity
Head-to-head
Z-isomer: 44% yield (4 steps, 94% Z); E-isomer: 52% yield (4 steps, 92% E); Z-acetate: 44% yield (3 steps).
Z-isomer synthesis is lower-yielding, informing procurement cost and lead time.
Alternative route yields ~15%; scale-up feasibility may require process review.
Organic Synthesis Process Chemistry Pheromone Manufacturing

High-Impact Applications for Dodec-8-en-1-ol in Pest Monitoring, Chemical Ecology, and Synthetic Chemistry


Species-Specific Pheromone Lure Formulation for Integrated Pest Management (IPM)

Based on the evidence that (Z)-8-dodecen-1-ol is the major pheromone component for species such as the maple shoot borer (Proteoteras aesculana) [1] and a key component in the blend of the Oriental fruit moth (Grapholita molesta) [2], procurement of high-purity (Z)-8-dodecen-1-ol (CAS 40642-40-8, purity ≥94% Z-isomer) is essential for formulating effective monitoring traps and mating disruption dispensers. The quantified stereochemical and electrophysiological data (Evidence Items 1 & 2) demonstrate that only the Z-isomer at sufficient purity will elicit the desired behavioral response. Substitution with the E-isomer or a lower-purity mixture would result in suboptimal trap catch and compromised field efficacy.

Electrophysiological Studies of Insect Olfactory Receptor Neurons (ORNs)

The 80% EAG response reduction observed upon prolonged exposure to (Z)-8-dodecen-1-ol (Evidence Item 2) confirms its potent interaction with olfactory receptors. Researchers studying the molecular basis of olfaction, receptor binding kinetics, and sensory adaptation in Lepidoptera can utilize this compound as a well-characterized, high-potency ligand. Its procurement at high purity ensures reproducible and interpretable electrophysiological data, free from confounding effects of inactive stereoisomers.

Synthetic Intermediate for Pheromone Analogs and Derivatives

The established synthetic routes to (Z)-8-dodecen-1-ol and its acetate, with yields ranging from 15% to 44% (Evidence Item 3), make it a valuable building block for further chemical modification. Researchers developing novel pheromone analogs, structure-activity relationship (SAR) studies, or isotopically labeled versions for metabolic tracing will require the alcohol as a starting material. The reported synthetic challenges and yields inform procurement scale and cost projections, making it a strategic purchase for synthetic chemistry programs.

Application
Selection Property
Validation Focus
Pheromone lure formulation for IPM
High Z-isomer stereochemical purity
Field-trap capture and blend-ratio verification
Olfactory receptor neuron (ORN) studies
Electrophysiological potency and sensory adaptation profile
EAG dose-response and receptor desensitization kinetics
Pheromone analog and SAR synthesis
Established synthetic route with documented yield
Reaction scalability and intermediate purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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